molecular formula C13H16BrN3O2S B10926577 4-bromo-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide

4-bromo-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide

Cat. No.: B10926577
M. Wt: 358.26 g/mol
InChI Key: HOXNFMZVMKXUSY-UHFFFAOYSA-N
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Description

4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which is then functionalized with an ethyl group. This intermediate is then reacted with a benzenesulfonamide derivative that has been brominated at the para position. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the precise control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrazole ring or the sulfonamide group.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or nickel complexes. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while oxidation or reduction can lead to changes in the oxidation state of the pyrazole ring or sulfonamide group.

Scientific Research Applications

4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Shares the pyrazole ring and bromine atom but lacks the sulfonamide group.

    N-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the pyrazole ring and bromine atom.

    1-Ethyl-1H-pyrazole: Similar pyrazole ring structure but without the bromine and sulfonamide groups.

Uniqueness

4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to the combination of its brominated pyrazole ring and sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C13H16BrN3O2S

Molecular Weight

358.26 g/mol

IUPAC Name

4-bromo-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C13H16BrN3O2S/c1-3-17-9-8-12(15-17)10-16(2)20(18,19)13-6-4-11(14)5-7-13/h4-9H,3,10H2,1-2H3

InChI Key

HOXNFMZVMKXUSY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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